molecular formula C12H16N6O4 B1662998 NECA CAS No. 35920-39-9

NECA

Cat. No.: B1662998
CAS No.: 35920-39-9
M. Wt: 308.29 g/mol
InChI Key: JADDQZYHOWSFJD-FLNNQWSLSA-N
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Description

5’-N-Ethylcarboxamidoadenosine is a non-selective adenosine receptor agonist. It is known for its ability to bind to adenosine receptors and mimic the effects of adenosine, a naturally occurring nucleoside in the body. This compound has been extensively studied for its potential therapeutic applications, particularly in the fields of neurology and cardiology .

Mechanism of Action

Target of Action

NECA, also known as 5’-N-Ethylcarboxamidoadenosine or 5’-Ethylcarboxamido Adenosine, primarily targets the adenosine receptors . These receptors play a crucial role in various physiological processes, including neurotransmission and inflammation.

Mode of Action

This compound acts as a nonselective adenosine receptor agonist . This means it binds to and activates all subtypes of adenosine receptors, triggering a response that mimics the action of the body’s natural adenosine.

Biochemical Pathways

Upon activation by this compound, the adenosine receptors can influence several biochemical pathways. For instance, this compound has been shown to reduce diabetes-induced oxidative stress . It also inhibits the gene expression of interleukin-18 (IL-18), tumor necrosis factor-alpha (TNF-α), and intercellular adhesion molecule 1 (CD54) . Furthermore, this compound can block the activation of the JNK-MAPK pathway , which is involved in cellular responses to a variety of stimuli, such as pro-inflammatory cytokines and physical stress.

Result of Action

The activation of adenosine receptors by this compound leads to a variety of molecular and cellular effects. For example, it can decrease the number of cocaine infusions obtained per session in a dose-dependent manner . It also reduces malondialdehyde (MDA) levels in diabetic rats , indicating a reduction in oxidative stress. Moreover, this compound’s inhibition of certain gene expressions and blocking of the JNK-MAPK pathway can potentially modulate inflammatory responses .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s effectiveness may vary depending on the physiological state of the individual, such as whether they have diabetes . The specific environmental factors that influence this compound’s action would require further investigation.

Safety and Hazards

NECA is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

NECA is a potent inhibitor of human platelet aggregation . It is 22,900 times more potent than adenosine as a vasodilator . It is the most potent analogue of adenosine tested so far on human platelets, and is the first example of a 5’ modification to retain affinity for the platelet adenosine receptor .

Biochemical Analysis

Biochemical Properties

5’-Ethylcarboxamido Adenosine interacts with various enzymes and proteins, particularly adenosine receptors. It has been found to have nearly equal affinity for both A1 and A2 adenosine receptors . The interaction of 5’-Ethylcarboxamido Adenosine with these receptors triggers a series of biochemical reactions that lead to various physiological effects .

Cellular Effects

5’-Ethylcarboxamido Adenosine has been shown to have significant effects on various types of cells and cellular processes. For instance, it stimulates vasodilation in the pulmonary circulation, which is a crucial process in the regulation of blood flow and oxygen supply . Additionally, it has been found to attenuate myocardial ischemia/reperfusion injury in type 2 diabetic rats through A2AR/PKCα/miR-15a signaling .

Molecular Mechanism

The molecular mechanism of action of 5’-Ethylcarboxamido Adenosine involves its binding to adenosine receptors, particularly A1 and A2 receptors . This binding triggers a cascade of events that lead to the activation or inhibition of various enzymes and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5’-Ethylcarboxamido Adenosine have been observed to change over time. For instance, it has been found to induce coronary flow-independent increases in contractility

Metabolic Pathways

5’-Ethylcarboxamido Adenosine is involved in various metabolic pathways, particularly those involving adenosine receptors

Subcellular Localization

Interestingly, 5’-Ethylcarboxamido Adenosine has been found to localize in the endoplasmic reticulum, where it interacts with glucose regulated protein 94 (Grp94), an isoform responsible for the maturation of proteins involved in cell adhesion and the immune response . This unique subcellular localization may play a crucial role in the function and activity of 5’-Ethylcarboxamido Adenosine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5’-N-Ethylcarboxamidoadenosine typically involves the reaction of adenosine with ethyl isocyanate. The reaction is carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of 5’-N-Ethylcarboxamidoadenosine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 5’-N-Ethylcarboxamidoadenosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can yield a variety of derivatives with different functional groups .

Scientific Research Applications

5’-N-Ethylcarboxamidoadenosine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

    Adenosine: The naturally occurring nucleoside that 5’-N-Ethylcarboxamidoadenosine mimics.

    2-Chloroadenosine: Another adenosine receptor agonist with similar properties.

    N6-Cyclopentyladenosine: A selective A1 adenosine receptor agonist.

Uniqueness: 5’-N-Ethylcarboxamidoadenosine is unique due to its non-selective nature, allowing it to activate multiple adenosine receptor subtypes. This broad activity profile makes it a valuable tool for studying the overall effects of adenosine receptor activation and for developing therapeutic agents that target these receptors .

Properties

IUPAC Name

(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6O4/c1-2-14-11(21)8-6(19)7(20)12(22-8)18-4-17-5-9(13)15-3-16-10(5)18/h3-4,6-8,12,19-20H,2H2,1H3,(H,14,21)(H2,13,15,16)/t6-,7+,8-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JADDQZYHOWSFJD-FLNNQWSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801017234
Record name Adenosine-5'-(N-ethylcarboxamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56463209
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

35920-39-9, 78647-50-4
Record name 1-(6-Amino-9H-purin-9-yl)-1-deoxy-N-ethyl-β-D-ribofuranuronamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35920-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Adenosine-5'-(N-ethylcarboxamide)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035920399
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Adenosine-5'-(N-ethylcarboxamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5'-N-ethylcarboxamidoadenosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5'-(N-Ethylcarboxamido)adenosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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